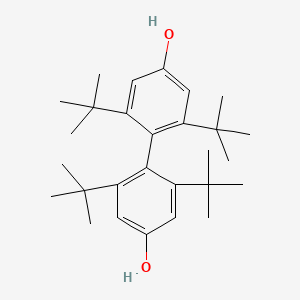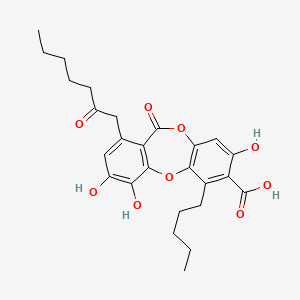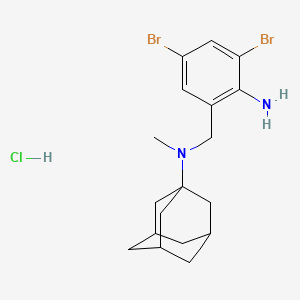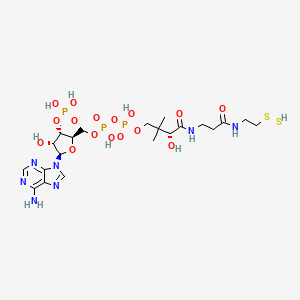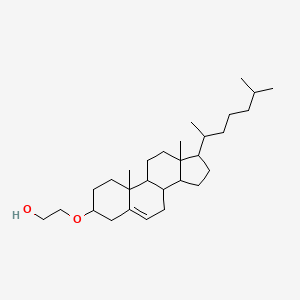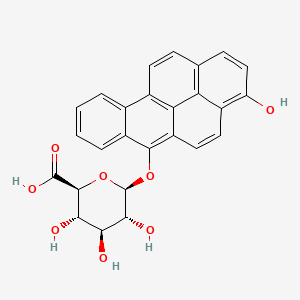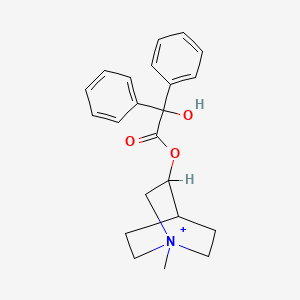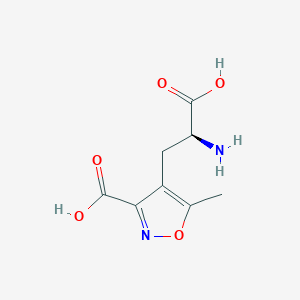
(S)-Acpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ACPA is a non-proteinogenic alpha-amino acid.
Applications De Recherche Scientifique
Concrete Pavement Research
The American Concrete Pavement Association (ACPA) is involved in concrete pavement research, particularly focusing on traffic management studies for reconstruction of high-volume roadways, the impact of texturing and surface treatment on reducing wet-weather accidents, and the performance and design of whitetopping overlays for heavily loaded pavements. It plays a significant role in the advancement and transfer of concrete pavement technology (Riva, 2000).
Epitope Spreading in Rheumatoid Arthritis
The recognition of citrullinated epitopes by anti-citrullinated protein antibodies (ACPA) is critical in the onset and progression of rheumatoid arthritis (RA). This research revealed that the number of recognized citrullinated peptides increased before disease onset and that these ACPA reactivities are associated with the disease course (van der Woude et al., 2010).
Accounting Education Research
In the context of accounting education, research competencies are enhanced by aligning with processes similar to fundamental accounting processes. This approach enhances the competency of accounting teachers in business research, indicating the need for practical research experiences and educational avenues for faculty (Mendoza, 2008).
Modifying Research Methods for Indigenous Communities
Adapting research methods like Photovoice for community-based participatory Indigenous research is essential. This adaptation involves balancing power, fostering trust, and responding to cultural preferences, critical for successful research partnerships with Indigenous communities (Castleden & Garvin, 2008).
Participatory Science and Education
The integration of public participation in scientific research (PPSR) enhances both public knowledge of science and the efficacy of scientific research. This approach involves developing comprehensive indicators for successful program outcomes, emphasizing education outreach and participatory engagement (Haywood & Besley, 2014).
Disease Specificity of ACPA in Wegener Granulomatosis
Anticytoplasmic autoantibodies (ACPA) are highly specific for Wegener granulomatosis, making them valuable for differential diagnosis and monitoring disease activity. The study emphasized the specificity and sensitivity of ACPA, especially in relation to disease activity (Nölle et al., 1989).
Role of Environmental and Genetic Factors in ACPA Development
Research indicates that environmental, lifestyle, and stochastic factors play a significant role in the development of anticitrullinated protein antibodies (ACPA). The study highlights the influence of these factors, including smoking and genetic predispositions, in ACPA-positive rheumatoid arthritis (Hensvold et al., 2013).
Pathogenic and Diagnostic Significance of ACPA
Antibodies to citrullinated proteins (ACPA) play a significant role in the pathogenesis of rheumatoid arthritis. This research focused on the clinical associations and pathogenic mechanisms of ACPA in preclinical animal models, contributing to understanding the disease's development (Holers, 2007).
Immunity to Citrullinated Proteins in Rheumatoid Arthritis
Studies on anticitrulline immunity show that rheumatoid arthritis should be subdivided into at least two distinct subsets (ACPA-positive and ACPA-negative disease), leading to a new etiological model for ACPA-positive RA. This model focuses on MHC class II-dependent activation of adaptive immunity (Klareskog et al., 2008).
Application of ACPA/NASPA Competencies in the UK
A study on the application of the ACPA/NASPA competencies in developing a graduate preparation course at a UK university showed the potential for adapting these competencies to a British higher education setting (DuVivier et al., 2017).
Pathogenic Effector Functions of ACPA
The discovery of citrullinated proteins targeted by ACPA in rheumatoid arthritis has led to debates about ACPA's pathogenetic role in arthritis. This research revisits the role of ACPA in RA and the issues in establishing the pathogenicity of these autoantibodies (Toes & Pisetsky, 2019).
Autoantibody Profiling in Rheumatoid Arthritis
The identification of antigens targeted by the joint-directed autoimmune response in rheumatoid arthritis (RA) is crucial. The study focused on the heterogeneity of the autoantibody profile in RA and the overlap in antibody specificities with other rheumatic diseases (Somers et al., 2009).
Anticitrullinated Protein Antibodies and Disease Outcome in RA
The presence of anticitrullinated protein/peptide antibodies (ACPA) has emerged as sensitive and specific serological markers of rheumatoid arthritis (RA). The study discusses ACPA's prognostic significance and their association with genetic predisposing factors and environmental factors (Szodoray et al., 2010).
Propriétés
Nom du produit |
(S)-Acpa |
|---|---|
Formule moléculaire |
C8H10N2O5 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
4-[(2S)-2-amino-2-carboxyethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-3-4(2-5(9)7(11)12)6(8(13)14)10-15-3/h5H,2,9H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
Clé InChI |
JDNMYUBSFDGCSX-YFKPBYRVSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C(=O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



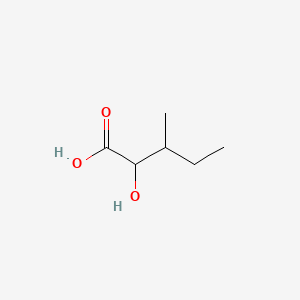
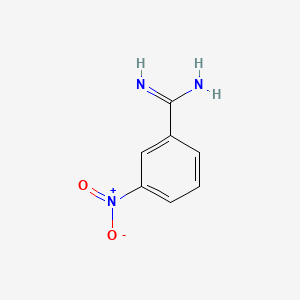
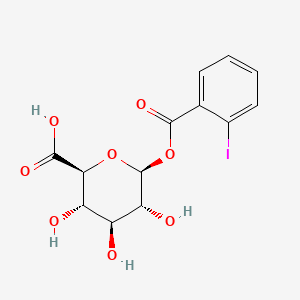
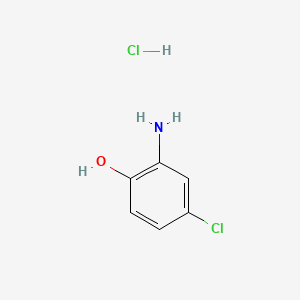
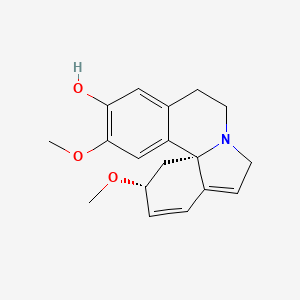
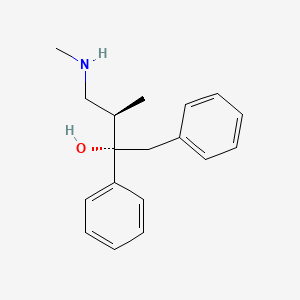
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)
